N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone (DHPM) core linked to a diethylamino-substituted phenyl group via an acetamide bridge. The DHPM scaffold is structurally analogous to bioactive heterocycles, such as quinazolines and pyridinones, which are known for their roles in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-4-26(5-2)19-10-8-18(9-11-19)25-22(28)15-27-16-24-21(14-23(27)29)17-6-12-20(30-3)13-7-17/h6-14,16H,4-5,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXELAKALSNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, with a CAS number of 1058437-11-8, is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. The compound features a diethylamino group and a pyrimidine derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1058437-11-8 |
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 406.5 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation in various types of cancer such as leukemia and melanoma .
In vitro studies conducted on related compounds demonstrated their ability to induce apoptosis in cancer cells. The National Cancer Institute's Developmental Therapeutics Program has screened these compounds against a panel of cancer cell lines, revealing moderate activity against certain leukemia and colon cancer cell lines .
Antimicrobial and Anti-inflammatory Activities
Compounds with the phenoxy-N-arylacetamide scaffold have been reported to possess antimicrobial and anti-inflammatory properties. In particular, derivatives have shown effectiveness against bacterial strains and have been evaluated for their potential as anti-inflammatory agents in preclinical models .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Characterization : A study detailed the synthesis of similar pyrimidine derivatives using various reaction conditions. Characterization was performed using IR, NMR, and mass spectrometry techniques to confirm the structure .
- Biological Evaluation : Another study assessed the anticancer activity of synthesized compounds against multiple cancer cell lines. Results indicated varying degrees of cytotoxicity, with some compounds showing selective activity against specific cancer types .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to their anticancer effects .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit anticancer properties. Dihydropyrimidines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrimidines showed significant cytotoxicity against various cancer cell lines, suggesting that the compound could be further explored as a potential anticancer agent .
2. Antiviral Properties
The compound's structural features may also confer antiviral activity. Research into similar compounds has shown promise against viral infections by inhibiting viral replication processes .
Case Study:
In vitro studies have reported that certain pyrimidine derivatives can inhibit the replication of viruses such as HIV and herpes simplex virus (HSV). These findings suggest that this compound could be evaluated for antiviral applications .
Pharmacological Insights
3. Neurological Applications
Pharmacological studies have indicated that compounds with similar structures can affect neurotransmitter systems and may be beneficial in treating neurological disorders such as depression or anxiety .
Case Study:
Research has shown that diethylamino-containing compounds can enhance serotonin levels in the brain, leading to potential antidepressant effects. This opens avenues for further exploration of the compound in neuropharmacology .
Comparison with Similar Compounds
Table 1: Structural Comparison of DHPM-Based Analogs
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Compounds like BI81585 (4-fluorophenyl) and CDD-934506 (oxadiazole) exhibit enhanced metabolic stability and target affinity due to EWGs .
- Thioether vs. Acetamide Linkers : Thioether-containing analogs (e.g., compound 8) show improved enzyme inhibition but may face oxidation-related instability compared to the acetamide linker in the target compound .
Pharmacological Profiles
- Antimicrobial Activity : Pyrimidine derivatives with halogenated aryl groups (e.g., compound 9: 4-chlorophenyl) exhibit broad-spectrum antibacterial activity, highlighting the role of substituents in target selectivity .
- Antimycobacterial Activity : CDD-934506’s oxadiazole core inhibits Mycobacterium tuberculosis PyrG and PanK, indicating structural flexibility for multitarget applications .
Physicochemical Properties
- Melting Points: Analogs with rigid cores (e.g., compound 8, >300°C) suggest high crystallinity, whereas the target compound’s diethylamino group may lower its melting point, enhancing solubility .
- Lipophilicity (logP): The diethylamino group (target compound) reduces logP compared to BI81585’s isopropylphenyl group, balancing membrane permeability and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
